molecular formula C10H14O B1265648 2-Cyclopentylidenecyclopentanone CAS No. 825-25-2

2-Cyclopentylidenecyclopentanone

Cat. No.: B1265648
CAS No.: 825-25-2
M. Wt: 150.22 g/mol
InChI Key: NYSYNXRPXJZYFY-UHFFFAOYSA-N
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Description

2-Cyclopentylidenecyclopentanone, also known as bicyclopentyliden-2-one, is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of cyclopentanone and is characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopentylidenecyclopentanone can be synthesized through the condensation of cyclopentanone with n-valeric aldehyde in the presence of an alcoholic solution of piperidine. The reaction conditions typically involve heating the mixture to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow systems. For instance, the isomerization of 2-pentylidenecyclopentanone to 2-pentylcyclopent-2-en-1-one can be performed in a fixed-bed glass reactor with grade A alumina at temperatures ranging from 300°C to 320°C .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylidenecyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Cyclopentylidenecyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclopentylidenecyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of peptidase IV inhibitors, it acts by inhibiting the enzyme’s activity, thereby regulating glucose levels in the body . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-cyclopentylidenecyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSYNXRPXJZYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231794
Record name Cyclopentylidenecyclopentan-2-one
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-25-2
Record name 2-Cyclopentylidenecyclopentanone
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Record name 2-Cyclopentylidenecyclopentanone
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Record name [Bicyclopentyliden]-2-one
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Record name Cyclopentylidenecyclopentan-2-one
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Record name Cyclopentylidenecyclopentan-2-one
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Record name 2-Cyclopentylidenecyclopentanone
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Synthesis routes and methods

Procedure details

To a stirring solution of cyclopentanone (336.5 g, 4.0 moles) in absolute ethanol (500 mL) at room temperature was added KOH (5.6 g, 0.1 mole) in one portion. The reaction was stirred at room temperature for 65 hours. The reaction was determined to be completed by TLC and GC analyses. Hexane was added to the reaction mixture and the layers were separated. The organic layer was washed successively with 10% HCl (aqueous), saturated NaHCO3 (aqueous) and brine. The resulting organic layer was dried with MgSO4, filtered, and concentrated. The brown oil was distilled under vacuum to give 2-cyclopentylidenecyclopentan-1-one (155 g, 52% yield). The structural formula of 2-cyclopentylidenecyclopentan-1-one is shown in FIG. 1.
Quantity
336.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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